

# INX-315: A Technical Guide to Overcoming CDK4/6 Inhibitor Resistance

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# **Executive Summary**

The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a significant clinical challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. A key mechanism of this resistance is the aberrant activation of the Cyclin E-CDK2 signaling axis, which provides a bypass pathway for cell cycle progression. **INX-315**, a potent and selective oral inhibitor of CDK2, has demonstrated significant promise in preclinical and early clinical studies to overcome this resistance. This technical guide provides an in-depth overview of **INX-315**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

# Introduction: The Challenge of CDK4/6 Inhibitor Resistance

CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, have revolutionized the treatment of HR+/HER2- breast cancer.[1] These agents function by blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing the release of the E2F transcription factor and inducing G1 cell cycle arrest.[2] However, a substantial number of patients eventually develop resistance to these therapies.



One of the primary mechanisms of acquired resistance involves the upregulation of Cyclin E1 (CCNE1), which complexes with CDK2 to phosphorylate Rb independently of CDK4/6, thus reactivating the cell cycle.[3][4] This makes CDK2 a compelling therapeutic target to overcome CDK4/6 inhibitor resistance.

### **INX-315:** A Potent and Selective CDK2 Inhibitor

**INX-315** is an orally bioavailable small molecule designed to selectively inhibit CDK2.[5] Its chemical structure is 4-((3'-oxo-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-pyrimido[5',4':4,5]pyrrolo[2,1-c][1][6]triazin]-7'-yl)amino)benzenesulfonamide.[7]

### **Mechanism of Action**

**INX-315** selectively binds to and inhibits the kinase activity of CDK2, leading to a G1 phase cell cycle arrest and the induction of apoptosis in tumor cells.[5][6] By inhibiting CDK2, **INX-315** prevents the hyperphosphorylation of Rb, even in the presence of high Cyclin E levels, thereby restoring cell cycle control.[8][9] Preclinical studies have shown that **INX-315** treatment leads to hypophosphorylation of Rb and a subsequent senescence-like state in cancer cells.[8][9]

# **Quantitative Preclinical Data for INX-315**

The following tables summarize the key quantitative data from preclinical studies of INX-315.

Table 1: In Vitro Potency and Selectivity of INX-315



Target	Assay Type	IC50 (nM)	Selectivity vs. CDK2/Cyclin E1	Reference
CDK2/Cyclin E1	Biochemical	0.6	-	[10][11]
CDK2/Cyclin A2	Biochemical	2.5	4.2x	[12]
CDK1/Cyclin B	Biochemical	30	50x	[13]
CDK4/Cyclin D1	Biochemical	133	221.7x	
CDK6/Cyclin D3	Biochemical	338	563.3x	
CDK9/Cyclin T1	Biochemical	73	121.7x	
CDK2/Cyclin E1	NanoBRET	2.3	-	[6]
CDK1	NanoBRET	374	162.6x	
CDK9	NanoBRET	2950	1282.6x	_

Table 2: Anti-proliferative Activity of **INX-315** in CDK4/6 Inhibitor-Resistant Breast Cancer Cell Lines

Cell Line	Resistance Profile	Treatment	IC50 (nM)	Reference
MCF-7 (Parental)	-	Palbociclib	~130	[14]
MCF-7 (Palbociclib- Resistant)	Palbociclib	Palbociclib	>10,000	[15]
MCF-7 (Palbociclib- Resistant)	Palbociclib	INX-315	113	[15]
T47D (Abemaciclib/Ful vestrant- Resistant)	Abemaciclib + Fulvestrant	INX-315	Low nM	[15]



Table 3: In Vivo Efficacy of INX-315 in Xenograft Models

Model Type	Tumor Type	Treatment	Outcome	Reference
OVCAR3 Ovarian CDX	CCNE1-amplified	INX-315 (100mg/kg BID)	Tumor Stasis	[15]
OV5398 Ovarian PDX	CCNE1-amplified	INX-315	Tumor Regression	[15]
GA0103 Gastric PDX	CCNE1-amplified	INX-315 (100mg/kg BID)	Tumor Stasis	[15]
GA0114 Gastric PDX	CCNE1-amplified	INX-315 (100mg/kg BID)	95% Tumor Growth Inhibition (TGI)	[15]

# **Clinical Development of INX-315**

**INX-315** is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080) in patients with advanced solid tumors, including those with CDK4/6 inhibitor-resistant HR+/HER2- breast cancer and CCNE1-amplified tumors.[16][17][18]

Table 4: Interim Results from the INX-315-01 Phase 1/2 Trial (Part A)



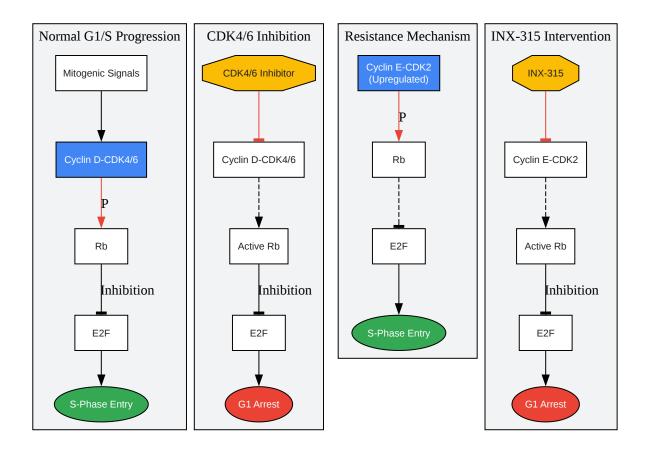
Patient Population	Number of Patients	Treatment	Objective Response Rate (ORR)	Stable Disease (SD)	Reference
All evaluable patients	30	INX-315 monotherapy	10%	63%	
ER+/HER2- Breast Cancer	10	INX-315 monotherapy	10%	50%	
CCNE1- amplified High-Grade Serous Ovarian Cancer	10	INX-315 monotherapy	20%	80%	

**INX-315** monotherapy was reported to be safe and well-tolerated in heavily pretreated patients. [19] The FDA has granted Fast Track designation to **INX-315** for the treatment of patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer. [20]

# Signaling Pathways and Experimental Workflows Signaling Pathway: Overcoming CDK4/6 Inhibitor Resistance

The following diagram illustrates the core signaling pathway involved in CDK4/6 inhibitor resistance and the mechanism by which **INX-315** restores cell cycle control.





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Caption: Overcoming CDK4/6i resistance with INX-315.

# **Experimental Workflow: Generation of Resistant Cell Lines**

The following diagram outlines a typical workflow for generating CDK4/6 inhibitor-resistant cell lines for in vitro studies.





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Caption: Workflow for generating CDK4/6i resistant cell lines.

# Detailed Experimental Protocols Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is used to detect senescent cells, a phenotype induced by INX-315.

#### Materials:

- Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.
- Wash Buffer: Phosphate-Buffered Saline (PBS).
- Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

#### Procedure:

- Wash cells twice with PBS.
- Fix cells for 3-5 minutes at room temperature with the Fixative Solution.
- Wash cells three times with PBS.
- Add Staining Solution to cover the cells.
- Incubate at 37°C (without CO2) for 12-16 hours, protected from light.
- Observe cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.



# NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of INX-315 to CDK2 in living cells.

#### Materials:

- HEK293 cells.
- CDK2-NanoLuc® Fusion Vector and Cyclin E1 Expression Vector.
- Opti-MEM™ I Reduced Serum Medium.
- NanoBRET™ Tracer K-10.
- NanoBRET™ Nano-Glo® Substrate.
- Extracellular NanoLuc® Inhibitor.

#### Procedure:

- Transfect HEK293 cells with the CDK2-NanoLuc® and Cyclin E1 vectors.
- Seed the transfected cells into 96-well plates.
- Pre-treat the cells with the NanoBRET™ Tracer K-10.
- Add serial dilutions of INX-315 to the wells and incubate for 1 hour.
- Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
- Measure the BRET signal using a plate reader with appropriate filters (e.g., 450 nm and 610 nm).
- Calculate the IC50 value from the dose-response curve.

# Cell Cycle Analysis by Flow Cytometry (EdU Incorporation)

This protocol assesses the effect of INX-315 on cell cycle progression.



#### Materials:

- 5-ethynyl-2´-deoxyuridine (EdU).
- Click-iT™ EdU Flow Cytometry Assay Kit (or similar).
- Fixative (e.g., 4% paraformaldehyde).
- Permeabilization buffer (e.g., saponin-based).
- DNA stain (e.g., Propidium Iodide or DAPI).

#### Procedure:

- Treat cells with INX-315 for the desired duration.
- Pulse the cells with 10  $\mu$ M EdU for 1-2 hours.
- Harvest and wash the cells.
- Fix and permeabilize the cells according to the kit manufacturer's protocol.
- Perform the "click" reaction to conjugate a fluorescent azide to the incorporated EdU.
- Stain the cellular DNA with a suitable dye.
- Analyze the cell population using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

# Patient-Derived Xenograft (PDX) Model Studies

This protocol outlines the general procedure for evaluating the in vivo efficacy of INX-315.

#### Procedure:

 Implantation: Surgically implant fresh patient tumor tissue subcutaneously into immunocompromised mice (e.g., NOD-SCID).



- Tumor Growth: Monitor mice for tumor growth. Once tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
- Treatment: Administer **INX-315** (e.g., by oral gavage) and vehicle control according to the predetermined dosing schedule and duration.
- Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for pharmacodynamic markers like pRb).

### Conclusion

**INX-315** is a promising therapeutic agent with a clear mechanism of action for overcoming a prevalent form of resistance to CDK4/6 inhibitors. Its high selectivity for CDK2 and potent anti-proliferative activity in resistant models, supported by early clinical data, highlight its potential to address a significant unmet need in the treatment of HR+/HER2- breast cancer and other CCNE1-amplified malignancies. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other CDK2 inhibitors.

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